Azido-PEG12-acid

説明

特性

IUPAC Name |

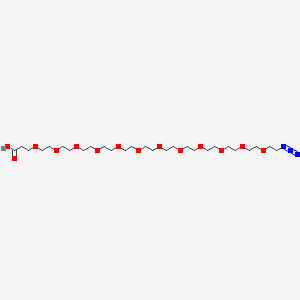

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFODOGACDHUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG12-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG12-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a terminal azide group and a carboxylic acid, allows for the sequential and orthogonal conjugation of a wide range of molecules. The hydrophilic 12-unit polyethylene glycol chain enhances solubility and reduces steric hindrance, making it an ideal spacer for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving this compound, offering a valuable resource for researchers in the life sciences.

Introduction

In the pursuit of targeted therapeutics and advanced diagnostics, the ability to selectively link different molecular entities is paramount. Heterobifunctional linkers are indispensable tools in this endeavor, and this compound stands out due to its unique combination of functionalities. The azide terminus allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid provides a versatile handle for amide bond formation with primary amines. The well-defined PEG12 spacer not only improves the aqueous solubility of the resulting conjugates but also provides a flexible linkage that can be crucial for maintaining the biological activity of the conjugated molecules. This guide will delve into the technical specifications of this compound, its diverse applications, and provide detailed experimental protocols for its use in key bioconjugation techniques.

Core Properties and Specifications

This compound is a monodisperse compound, ensuring batch-to-batch consistency and simplifying the characterization of its conjugates. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C27H53N3O14 | [1] |

| Molecular Weight | 643.7 g/mol | [1] |

| CAS Number | 1167575-20-3 | [1] |

| Purity | Typically ≥95% | [1][2] |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Key Applications

The unique architecture of this compound lends itself to a wide array of applications in biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a linker in the synthesis of ADCs, connecting a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated and reacted with lysine residues on the antibody, while the azide can be used to attach the drug via click chemistry. The PEG spacer enhances the solubility and stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for PROTAC synthesis, connecting the target-binding ligand and the E3 ligase-binding ligand. The PEG chain provides the necessary length and flexibility for the formation of a stable ternary complex.

Surface Functionalization of Nanoparticles

The carboxylic acid end of this compound can be used to functionalize the surface of amine-modified nanoparticles. The terminal azide then provides a handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry, creating multifunctional nanomedicines.

Peptide and Protein Modification

This compound can be conjugated to peptides and proteins to enhance their therapeutic properties. PEGylation, the process of attaching PEG chains, can improve a biomolecule's solubility, increase its stability against enzymatic degradation, and prolong its circulation half-life.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Amide Bond Formation: Conjugation of this compound to an Elastin-Like Polymer (ELP)

This protocol describes the modification of an elastin-like polymer (ELP) with azide functional groups using this compound and HATU as a coupling agent.

Materials:

-

Elastin-Like Polymer (ELP)

-

This compound

-

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

-

4-methylmorpholine (NMM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

ELP Solution Preparation: Dissolve lyophilized ELP in anhydrous DMSO at a concentration of 75 mg/mL and stir for 10 minutes. Add an equal volume of anhydrous DMF and continue stirring for an additional 10 minutes.

-

Azide Solution Preparation: In a separate flask, dissolve this compound (2 equivalents per ELP amine) in the same volume of DMF as used for the ELP.

-

Activation of Carboxylic Acid: To the this compound solution, quickly add HATU (1.1 equivalents per azide) and NMM (2.5 equivalents per azide). Allow the activation reaction to proceed for 10 minutes.

-

Conjugation Reaction: Slowly add the activated azide solution to the ELP solution over a period of 10 minutes while stirring.

-

Reaction Incubation: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring.

-

Purification: Purify the resulting Azido-PEG12-ELP conjugate by dialysis against deionized water to remove unreacted reagents and byproducts.

-

Lyophilization: Lyophilize the purified conjugate to obtain a solid product.

Characterization:

-

Confirm the successful conjugation and the presence of the azide group using Fourier-transform infrared (FTIR) spectroscopy, looking for the characteristic azide stretch at approximately 2100 cm⁻¹.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule (e.g., Azido-PEG12-conjugate) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a 1:1 mixture of DMSO and water).

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using, also prepare a stock solution of TBTA in DMSO.

-

Reaction Setup: In a reaction vessel, combine the azide and alkyne solutions.

-

Initiation of Click Reaction: Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. If using TBTA, it can be pre-mixed with the CuSO₄ solution.

-

Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the reaction is complete, purify the triazole-linked product using an appropriate method, such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships involving this compound.

Caption: General workflow for a two-step bioconjugation using this compound.

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties of the PEG spacer make it an invaluable component in the construction of sophisticated bioconjugates. The ability to perform sequential, orthogonal ligations with high efficiency opens up a vast design space for novel therapeutics and diagnostics. As the demand for targeted and personalized medicine grows, the utility of precisely engineered linkers like this compound will undoubtedly continue to expand, driving innovation in the life sciences.

References

An In-Depth Technical Guide to Azido-PEG12-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG12-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research setting.

Core Chemical and Physical Properties

This compound is a versatile chemical tool characterized by a terminal azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure imparts unique properties that are highly valuable in bioconjugation and drug development. The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the carboxylic acid allows for straightforward conjugation to primary amines. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1]

Chemical Structure and Identifiers

The fundamental structure of this compound consists of an azide (N₃) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a discrete chain of twelve ethylene glycol units.

Molecular Formula: C₂₇H₅₃N₃O₁₄[2]

Molecular Weight: 643.72 g/mol [3]

CAS Number: 1167575-20-3[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The PEG spacer plays a crucial role in its solubility and stability.

| Property | Value | References |

| Appearance | White to off-white powder or chunks | [4] |

| Purity | >98% | |

| Solubility | Soluble in Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile, DMAC | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | |

| Stability | PEG compounds are generally stable. Aging can be accelerated by elevated temperature, light, and oxygen. For long-term stability, storage at -20°C is recommended. The azide group is thermally and chemically stable under most ambient laboratory conditions but should be shielded from prolonged light and heat exposure. |

Key Applications in Research and Drug Development

This compound is a valuable reagent in a variety of applications, primarily revolving around the covalent modification of biomolecules.

Bioconjugation via Click Chemistry

The terminal azide group of this compound enables its participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise attachment of this compound to alkyne-modified molecules such as proteins, peptides, and nucleic acids.

Development of PROTACs

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The general workflow for synthesizing a PROTAC using this compound is depicted in the diagram below.

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound. It is crucial to optimize these protocols for specific applications.

Protocol for Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, for forming a more stable active ester)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-8.0

-

Quenching Buffer: Tris-HCl or glycine solution

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve Reagents:

-

Dissolve the amine-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF) or directly in the reaction buffer if solubility allows.

-

Prepare fresh stock solutions of EDC and NHS in the reaction buffer or an appropriate organic solvent.

-

-

Activation of Carboxylic Acid (optional but recommended):

-

To form a more stable NHS ester, pre-activate the this compound by reacting it with a molar excess of EDC and NHS for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound (or a mixture of this compound and EDC) to the solution of the amine-containing molecule. A molar excess of the PEG linker is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

(Optional) Add a quenching buffer to consume any unreacted activated carboxylic acids.

-

-

Purification:

-

Remove unreacted this compound and coupling reagents using dialysis, size-exclusion chromatography, or another suitable purification method.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS), SDS-PAGE, or HPLC.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using the protocol above) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (or other reducing agent)

-

Copper ligand (e.g., THPTA, TBTA) (optional but recommended to stabilize the Cu(I) and protect biomolecules)

-

Reaction Buffer: PBS or other biocompatible buffer

-

Purification system

Procedure:

-

Prepare Reagents:

-

Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water or a suitable buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

-

If using a ligand, pre-mix the CuSO₄ and the ligand.

-

Add the CuSO₄ (or the pre-mixed catalyst) to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.

-

-

Purification:

-

Purify the resulting conjugate to remove the copper catalyst and unreacted starting materials using an appropriate method such as size-exclusion chromatography or affinity chromatography.

-

-

Characterization:

-

Confirm the formation of the triazole linkage and the purity of the conjugate using MS, HPLC, and/or other relevant analytical methods.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for labeling an antibody with a fluorescent dye using this compound as a linker, followed by purification and characterization.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its well-defined structure, favorable physicochemical properties, and dual-functional nature make it an ideal linker for a wide range of bioconjugation applications. The ability to perform efficient and specific "click" reactions, combined with the benefits of a hydrophilic PEG spacer, ensures its continued importance in the development of advanced therapeutics, diagnostics, and research reagents. This guide provides the foundational knowledge and protocols to effectively utilize this compound in various research endeavors.

References

- 1. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Poly(ethylene glycol) a-hydroxy-o-azido terminated average Mn 5,000 PEG-Azide [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to aid researchers in the successful production of this important chemical entity.

Introduction

This compound is a valuable crosslinking reagent featuring a terminal azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide functionality allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation to alkyne-containing molecules. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates while reducing immunogenicity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available Boc-protected amino-PEG12-acid. The general synthetic approach involves the diazotization of the terminal amine followed by substitution with an azide group.

Synthetic Pathway

The reaction proceeds through the formation of a diazonium salt intermediate from the primary amine, which is then displaced by the azide nucleophile.

Experimental Protocol

Step 1: Deprotection of Boc-NH-PEG12-COOH

-

Dissolve Boc-NH-PEG12-COOH (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.

-

The resulting crude amino-PEG12-acid is used in the next step without further purification.

Step 2: Diazotization and Azidation

-

Dissolve the crude amino-PEG12-acid in 0.5 M HCl (aq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.2 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve sodium azide (NaN3) (1.5 eq) in water.

-

Add the sodium azide solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data for Synthesis

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Boc-NH-PEG12-COOH | 1.0 | 737.9 | (e.g., 5.0 g) |

| Trifluoroacetic Acid | Excess | 114.02 | (e.g., 20 mL) |

| Dichloromethane | Solvent | 84.93 | (e.g., 20 mL) |

| Sodium Nitrite | 1.2 | 69.00 | (e.g., 0.56 g) |

| Sodium Azide | 1.5 | 65.01 | (e.g., 0.66 g) |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |

| This compound | 649.7 | 4.40 |

| Parameter | Value |

| Reaction Time | 14-16 hours |

| Reaction Temperature | 0 °C to Room Temp. |

| Crude Yield | ~90% |

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and residual reagents. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.

Purification Workflow

The purification process involves an initial clean-up by column chromatography followed by a final polishing step using preparative HPLC.

An In-depth Technical Guide to the Mechanism and Application of Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-acid is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide delves into the core mechanism of action of this compound, provides quantitative data on its key reactions, details experimental protocols, and visualizes the intricate pathways and workflows involved in its application.

The PEG spacer is a critical component, enhancing the aqueous solubility of the resulting conjugate and reducing its immunogenicity. The terminal functional groups—the azide and the carboxylic acid—allow for sequential or orthogonal conjugation to other molecules through two distinct and highly efficient chemical reactions: "click chemistry" and amide bond formation.

Core Mechanism of Action

The utility of this compound stems from the reactivity of its two terminal functional groups, enabling the precise and stable linkage of biomolecules.

The Azide Group: A Gateway to "Click Chemistry"

The azide (N₃) group is a key player in bioorthogonal chemistry, most notably in the azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[1][2] The reaction is highly efficient and is often the method of choice for conjugations where the presence of a copper catalyst is tolerable.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN). The inherent ring strain of the cyclooctyne drives the reaction with the azide to form a stable triazole linkage without the need for a metal catalyst.[2][3]

The Carboxylic Acid Group: Formation of Stable Amide Bonds

The carboxylic acid (-COOH) terminus provides a reactive handle for forming stable amide bonds with primary or secondary amines. This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate then readily reacts with an amine-containing molecule to form a robust amide linkage.

Applications in Advanced Therapeutics

The dual reactivity of this compound makes it an ideal linker for constructing complex therapeutic modalities like PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

ADCs (Antibody-Drug Conjugates)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This compound can be used to link the cytotoxic drug to the antibody. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death.

Quantitative Data on Key Reactions

The efficiency and kinetics of the conjugation reactions are critical for successful bioconjugation. The following tables summarize quantitative data for CuAAC, SPAAC, and EDC/NHS coupling reactions involving PEG linkers. While this data is not exclusively for this compound, it provides a strong indication of the expected performance.

| Parameter | Value | Conditions | Reference(s) |

| Typical Yield | >90% (often quantitative) | Aqueous buffers, room temperature | |

| Reaction Time | 1-2 hours | Reactant concentrations >10 µM | |

| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | Aqueous environments | |

| Copper Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | In situ generation of Cu(I) | |

| Ligand | THPTA or TBTA (optional but recommended) | Protects biomolecules and accelerates reaction |

Table 1: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers

| Parameter | Value | Conditions | Reference(s) |

| Typical Yield | High to quantitative | Dependent on cyclooctyne and reaction conditions | |

| Reaction Time | Minutes to hours | Dependent on the strain of the cyclooctyne | |

| Second-Order Rate Constant | 1.2 x 10⁻³ to >1 M⁻¹s⁻¹ | Dependent on the specific strained alkyne used | |

| Common Cyclooctynes | DBCO, BCN, DIBO | Choice depends on desired kinetics and stability | |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Dependent on the solubility of the reactants |

Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers

| Parameter | Value | Conditions | Reference(s) |

| Activation Time | ~15 minutes | Room temperature | |

| Conjugation Time | ~2 hours | Room temperature | |

| Optimal pH for Activation | 4.5 - 7.2 | MES buffer is commonly used | |

| Optimal pH for Conjugation | 7.0 - 8.0 | PBS buffer is commonly used | |

| Molar Ratio (EDC:NHS:Acid) | Variable, often 2:1:1 to 10:4:1 | Optimization may be required |

Table 3: Quantitative Data for EDC/NHS Coupling with PEG-Carboxylic Acids

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Degassed water

Procedure:

-

Prepare stock solutions of all reagents in degassed water or a suitable organic solvent like DMSO.

-

In a reaction vial, combine the this compound and the alkyne-functionalized molecule in the reaction buffer.

-

Prepare a premix of CuSO₄ and the ligand (THPTA or TBTA) at a 1:5 molar ratio.

-

Add the copper/ligand premix to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A 5- to 10-fold molar excess of sodium ascorbate over copper is recommended.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Once complete, the reaction can be quenched by adding a chelating agent like EDTA, and the product purified by a suitable method (e.g., size-exclusion chromatography, dialysis).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent.

-

Mix the reactants, typically using a slight molar excess of one reactant.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Purify the conjugate using a suitable method to remove any unreacted starting materials.

Protocol 3: EDC/NHS Coupling to an Amine-Containing Molecule

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Dissolve the this compound in the activation buffer.

-

Add EDC and NHS to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid.

-

Immediately add the amine-containing molecule, dissolved in the coupling buffer, to the activated this compound.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

-

Purify the final conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis of complex bioconjugates. Its well-defined structure and dual-functional nature allow for precise control over the conjugation process, making it a linker of choice in the development of next-generation therapeutics. Understanding its core mechanism of action, the quantitative aspects of its reactivity, and the specific protocols for its use is essential for researchers and scientists aiming to leverage its full potential in drug discovery and development. The ability to create stable, soluble, and effective PROTACs and ADCs using this compound highlights its significant contribution to advancing targeted therapies.

References

An In-depth Technical Guide to Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Azido-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer, enables the precise and efficient linkage of diverse molecular entities.

Core Molecular Information

This compound is a monodisperse PEG linker, meaning it has a defined molecular weight and structure, which is crucial for the synthesis of well-defined bioconjugates. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2]

| Property | Value | Reference |

| Chemical Formula | C27H53N3O14 | [1][3] |

| Molecular Weight | 643.7 g/mol | [1] |

| Alternate MW | 643.72 g/mol | |

| CAS Number | 1167575-20-3 |

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive termini:

-

Azide Group (N3): This functional group is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with molecules containing a terminal alkyne. The azide can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is a copper-free click chemistry variant.

-

Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH2), which are abundant in biomolecules like proteins (e.g., on lysine residues). This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), results in a stable amide bond.

This dual reactivity makes this compound an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins or peptides.

Experimental Protocols

The following are generalized protocols for the two primary conjugation reactions involving this compound. Optimization may be required for specific applications.

1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein or oligonucleotide).

Materials:

-

This compound

-

Alkyne-modified molecule

-

Copper (II) Sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or other suitable organic solvent

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA ligand in water.

-

-

Reaction Setup:

-

In a microfuge tube, combine the alkyne-modified molecule with a desired molar excess of this compound in the reaction buffer.

-

Add the THPTA ligand solution to the reaction mixture.

-

Add the CuSO4 solution to the mixture and vortex briefly.

-

To initiate the reaction, add the freshly prepared Sodium Ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction should be protected from light.

-

-

Purification:

-

The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.

-

2. Protocol for Carboxylic Acid-Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2-5 fold excess of EDC and NHS over the carboxylic acid.

-

Incubate for 15 minutes at room temperature to form the semi-stable NHS ester.

-

-

Conjugation to Amine:

-

Immediately add the amine-containing molecule to the activated this compound solution.

-

If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with the primary amine.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching:

-

(Optional) Quench any unreacted NHS esters by adding a quenching solution like hydroxylamine to a final concentration of 10 mM.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as desalting columns or dialysis to remove excess reagents and byproducts.

-

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical workflow for using this compound to link a protein to a small molecule drug.

Caption: Workflow for protein-drug conjugation using this compound.

References

The Pivotal Role of the Azide Group in Azido-PEG12-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG12-acid is a heterobifunctional linker that has become an indispensable tool in modern chemical biology, drug delivery, and bioconjugation. This guide delves into the core functionalities of this reagent, with a particular focus on the pivotal role of its azide group. The azide moiety serves as a versatile chemical handle for "click chemistry," enabling the efficient and specific covalent attachment of this compound to a wide array of biomolecules and surfaces. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for key applications, quantitative data for reaction optimization, and visual workflows to facilitate a deeper understanding of its utility in research and development.

Core Components and Their Functions

This compound is comprised of three key components: an azide group (N₃), a polyethylene glycol (PEG) linker with 12 ethylene glycol units, and a terminal carboxylic acid (-COOH). Each of these components imparts unique and advantageous properties to the molecule.

-

The Azide Group (N₃): The Engine of "Click Chemistry" The azide group is a compact, stable, and bioorthogonal functional group, meaning it does not readily react with most biological molecules, ensuring high specificity in complex biological environments.[1] Its primary role is to participate in highly efficient and selective cycloaddition reactions with alkynes, a cornerstone of "click chemistry."

-

The PEG12 Linker: The Solubility and Spacing Modulator The polyethylene glycol linker is a hydrophilic and flexible chain that confers several beneficial properties. It enhances the aqueous solubility of the molecule and any conjugate it forms, which is particularly advantageous when working with hydrophobic drugs or proteins.[2] The 12-unit length of the PEG chain provides a significant spacer arm, which can reduce steric hindrance between conjugated molecules, thereby preserving their biological activity.

-

The Carboxylic Acid Group (-COOH): The Versatile Anchor The terminal carboxylic acid provides a secondary point of conjugation. It can be readily activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming stable amide bonds. This dual functionality allows for a modular approach to bioconjugation.

The Azide Group in Action: Click Chemistry

The azide group's utility is most prominently showcased in its participation in azide-alkyne cycloaddition reactions. These reactions are characterized by their high yields, mild reaction conditions, and exceptional specificity. Two main variants of this reaction are widely used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "gold standard" of click chemistry, involving the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[3]

Reaction Mechanism: The copper(I) catalyst is believed to form a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a catalyst.[4]

Reaction Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed readily at physiological temperatures.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables provide a summary of typical quantitative data for these reactions.

Table 1: Comparative Analysis of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |

| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |

Table 2: Typical Yields for CuAAC Reactions with Various Azides

| Azide Type | Alkyne Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Alkyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 25 | 1-4 | >95 |

| Aryl Azide | Propargyl Alcohol | CuI/DIPEA | CH₃CN | 25 | 2-6 | >90 |

| PEGylated Azide | Alkyne-modified protein | CuSO₄/TBTA | PBS | 25-37 | 4-12 | Variable (protein dependent) |

Note: Yields for protein conjugations are highly dependent on the specific protein, number of available reaction sites, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Antibody Conjugation using this compound and SPAAC

This protocol describes the labeling of an antibody with a DBCO-functionalized molecule using this compound as a linker.

Materials:

-

Antibody (1-5 mg/mL in PBS, pH 7.4)

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Activation of this compound:

-

Dissolve this compound and NHS in anhydrous DMF at a 1:1.2 molar ratio.

-

Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

-

-

Antibody Modification with Azide Linker:

-

Exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0) using a desalting column.

-

Add a 10- to 20-fold molar excess of the activated Azido-PEG12-NHS ester to the antibody solution.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

Remove excess, unreacted linker by SEC using PBS (pH 7.4) as the mobile phase.

-

-

SPAAC Reaction:

-

To the azide-modified antibody, add a 3- to 5-fold molar excess of the DBCO-functionalized molecule.

-

Incubate for 4-12 hours at room temperature or 37°C.

-

The reaction can be monitored by SDS-PAGE or UV-Vis spectroscopy if the DBCO-molecule is a fluorophore.

-

-

Purification and Characterization:

-

Purify the final antibody conjugate using SEC to remove any unreacted DBCO-molecule.

-

Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol for Cell Surface Labeling

This protocol outlines the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by reaction with a DBCO-functionalized probe. While this protocol doesn't directly use this compound, the principle of using the azide for click chemistry is the same.

Materials:

-

Cells in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-fluorophore

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days. This will incorporate azido-sialic acids onto the cell surface glycans.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them three times with cold PBS to remove any unincorporated Ac₄ManNAz.

-

-

SPAAC Reaction:

-

Resuspend the cells in PBS containing 10-50 µM of the DBCO-fluorophore.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing and Analysis:

-

Wash the cells three times with cold PBS to remove any unreacted DBCO-fluorophore.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

-

Mandatory Visualizations

The following diagrams illustrate key workflows involving the azide functionality of linkers like this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Antibody-drug conjugate synthesis via SPAAC.

Conclusion

The azide group is the cornerstone of this compound's utility in modern bioconjugation and drug development. Its ability to participate in highly efficient and specific "click chemistry" reactions provides a robust and versatile method for covalently linking molecules. When combined with the beneficial properties of the PEG linker and the secondary conjugation point of the carboxylic acid, this compound offers researchers a powerful tool for constructing complex biomolecular architectures with precision and control. This guide has provided the foundational knowledge, practical protocols, and visual aids to empower researchers to effectively harness the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Carboxylic Acid Functional Group in Azido-PEG12-acid for Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of the carboxylic acid functional group present in Azido-PEG12-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details the chemical properties, activation, and application of this functional group in bioconjugation, with a focus on creating stable amide bonds for the development of targeted therapeutics and other advanced biomaterials.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker featuring two distinct functional groups at its termini: an azide (-N₃) group and a carboxylic acid (-COOH) group.[1][2][3] This heterobifunctional architecture allows for sequential and specific conjugation of two different molecules. The azide group is typically employed in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the linker to alkyne- or cyclooctyne-containing molecules.[1][4]

The core of this guide focuses on the carboxylic acid functionality, a versatile group for covalently linking this compound to primary amine-containing biomolecules like proteins, peptides, and antibodies through the formation of a stable amide bond. The twelve-unit PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug delivery and various biomedical applications.

Properties of the Carboxylic Acid Functional Group

The terminal carboxylic acid group of this compound is a weak acid that can be readily activated to facilitate conjugation with primary amines. Key properties and specifications of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₃N₃O₁₄ | |

| Molecular Weight | ~643.7 g/mol | |

| Solubility | Water, DMSO, DCM, DMF | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, desiccated |

Activation of the Carboxylic Acid Group for Amine Conjugation

Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of this compound must first be activated to a more reactive intermediate. The most common and well-established method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The activation process proceeds in two steps:

-

Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of the NHS ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS as a byproduct.

The following table summarizes key quantitative parameters for the EDC/NHS activation and subsequent conjugation.

| Parameter | Recommended Value/Range | Notes | Reference |

| EDC Concentration | 2-50 mM | Higher concentrations can lead to faster reaction but may also increase side reactions. | |

| NHS/sulfo-NHS Concentration | ~5 mM | Often used in slight excess to EDC. | |

| EDC to NHS Molar Ratio | 1:1 to 2:1 | A 2:1 ratio has been shown to be optimal in some cases. | |

| Activation pH | 4.5 - 7.2 | Optimal efficiency for the EDC/NHS reaction is in a slightly acidic to neutral pH range. | |

| Conjugation pH | 7.0 - 8.0 | The reaction of the NHS-activated molecule with primary amines is most efficient at a neutral to slightly basic pH. | |

| Activation Time | 15 - 20 minutes at room temperature | The O-acylisourea intermediate is unstable; thus, this step is typically performed quickly. | |

| Conjugation Time | 2 hours at room temperature to overnight at 4°C | Reaction time can be adjusted based on the reactivity of the amine and desired conjugation efficiency. |

Experimental Protocols

General Two-Step Aqueous EDC/NHS Activation and Conjugation Protocol

This protocol describes a general method for conjugating this compound to an amine-containing molecule, such as a protein, in an aqueous environment.

Materials:

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Amine-containing molecule (e.g., protein) in a suitable buffer

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening. Prepare stock solutions of each reagent in the appropriate solvent (e.g., water or DMSO for EDC and NHS, and a suitable buffer for the this compound). Note that NHS esters are moisture-sensitive, so it is recommended to prepare fresh solutions.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add EDC (e.g., to a final concentration of 2-10 mM) and NHS (e.g., to a final concentration of 5-20 mM).

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation to Amine-containing Molecule:

-

Immediately add the activated this compound solution to the amine-containing molecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the final conjugate.

-

Characterization of the Conjugate

Successful conjugation can be confirmed using various analytical techniques:

-

SDS-PAGE: An increase in the molecular weight of a protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of labeling.

-

HPLC: To purify and quantify the conjugate.

-

FT-IR Spectroscopy: To detect the formation of the amide bond.

-

NMR Spectroscopy: Can be used to confirm the structure of the conjugate, particularly for smaller molecules.

Visualization of Workflows and Pathways

EDC/NHS Activation and Amine Coupling Workflow

The following diagram illustrates the logical workflow for the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine.

Caption: Workflow for EDC/NHS activation and amine conjugation of this compound.

Dual-Functionality Application Pathway

This diagram illustrates the logical pathway for utilizing both the carboxylic acid and azide functionalities of this compound for bioconjugation.

Caption: Pathway for dual functionalization using this compound.

Conclusion

The carboxylic acid functional group of this compound is a cornerstone of modern bioconjugation chemistry. Its reliable activation with EDC and NHS allows for the efficient and stable linkage to a wide array of amine-containing biomolecules. This technical guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to effectively utilize this versatile linker in their applications, from basic research to the development of sophisticated drug delivery systems and targeted therapeutics. The combination of the robust amide bond formation via the carboxylic acid and the specific reactivity of the azide group makes this compound an invaluable tool in the field of bioconjugation.

References

- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation with Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of proteins using Azido-PEG12-acid, a heterobifunctional linker that facilitates a two-step labeling strategy.

The process begins with the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then reacts with primary amines (primarily the ε-amine of lysine residues and the N-terminus) on the protein surface to form a stable amide bond. The incorporated azide group serves as a bioorthogonal handle for subsequent conjugation to a molecule of interest containing an alkyne group via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This two-step approach offers high specificity and efficiency for creating well-defined protein conjugates.

Principle of the Method

The bioconjugation process using this compound involves two primary stages:

-

Amine-reactive Labeling: The carboxylic acid of this compound is first activated to an NHS ester. This amine-reactive reagent is then incubated with the target protein in a slightly alkaline buffer (pH 7-9) to facilitate the formation of stable amide bonds with primary amines on the protein surface.[1][2]

-

Bioorthogonal Click Chemistry: The azide-modified protein can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne. This reaction is highly selective and proceeds under mild, aqueous conditions, making it ideal for biological applications.[3][4]

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| This compound | Various | |

| N-Hydroxysuccinimide (NHS) | Various | |

| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Various | For activation of the carboxylic acid |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | For dissolving NHS esters |

| Protein of Interest | N/A | In a suitable amine-free buffer |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Reaction buffer |

| 1 M Sodium Bicarbonate, pH 8.5-9.0 | Various | For adjusting reaction pH |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Dialysis Cassettes | Various | For purification of the labeled protein |

| Alkyne-modified molecule (e.g., alkyne-fluorophore, alkyne-biotin) | Various | For click chemistry reaction |

| Copper(II) Sulfate (CuSO₄) | Various | For CuAAC reaction |

| Sodium Ascorbate | Various | Reducing agent for CuAAC (prepare fresh) |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | Copper ligand for CuAAC |

| DBCO-modified molecule | Various | For SPAAC (copper-free click chemistry) |

Experimental Protocols

Protocol 1: Activation of this compound to Azido-PEG12-NHS Ester

This protocol describes the in-situ activation of this compound to its corresponding NHS ester immediately prior to protein labeling.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF.

-

Prepare a 100 mM stock solution of NHS in anhydrous DMF.

-

Prepare a 100 mM stock solution of DCC or EDC in anhydrous DMF.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine 1 equivalent of this compound stock solution with 1.1 equivalents of NHS stock solution and 1.1 equivalents of DCC or EDC stock solution.

-

Vortex the mixture and incubate at room temperature for 1 hour to allow for the formation of the NHS ester.

-

The resulting Azido-PEG12-NHS ester solution is now ready for protein labeling.

-

Protocol 2: Protein Labeling with Azido-PEG12-NHS Ester

This protocol outlines the general procedure for labeling a protein with the activated Azido-PEG12-NHS ester. The optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically for each specific protein.

-

Protein Preparation:

-

Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the labeling reaction.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

-

Add the freshly prepared Azido-PEG12-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification of the Azide-Labeled Protein:

-

Remove the unreacted Azido-PEG12-NHS ester and byproducts using a desalting column or by dialysis against PBS, pH 7.4.

-

Protocol 3: Click Chemistry Conjugation (CuAAC)

This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

-

-

Purification of the Final Conjugate:

-

Purify the final protein conjugate using a desalting column or dialysis to remove excess reagents.

-

Quantitative Data Summary

The efficiency of protein labeling and the degree of labeling (DOL) can be influenced by several factors, including protein concentration, reagent molar excess, pH, and reaction time. The following table provides typical parameters and expected outcomes for the bioconjugation of a generic IgG antibody.

| Parameter | Typical Value | Expected Outcome | Reference |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | |

| Molar Excess of Azido-PEG12-NHS Ester | 10-20 fold | Results in 2-6 PEG linkers per antibody molecule. | |

| Reaction pH | 8.5 - 9.0 | Optimal for efficient reaction with primary amines. | |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation can increase the degree of labeling. | |

| Molar Excess of Alkyne Probe (CuAAC) | 2-5 fold | Sufficient for efficient click chemistry conjugation. | |

| Protein Recovery (after purification) | > 85% | Dependent on the purification method used. | General Lab Practice |

Characterization of the Conjugate

The successful conjugation and the degree of labeling can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the modified protein, allowing for the calculation of the number of attached PEG linkers.

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful PEGylation.

-

UV-Vis Spectroscopy: If a chromophore-containing alkyne is used, the degree of labeling can be estimated by measuring the absorbance of the protein and the chromophore.

Mandatory Visualizations

Caption: Experimental workflow for protein bioconjugation with this compound.

Caption: Benefits and applications of protein PEGylation in drug development.

References

Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Azido-PEG12-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a versatile, heterobifunctional linker that introduces a discrete 12-unit polyethylene glycol (PEG) spacer, enhancing the solubility and pharmacokinetic properties of the modified molecule. The terminal azide group serves as a reactive handle for subsequent bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of other molecules, such as fluorophores, drugs, or biomolecules.[1][2][3]

The EDC/NHS coupling reaction is a robust and widely used method for forming stable amide bonds between a carboxylic acid and a primary amine.[4] EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4] The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form the desired amide linkage.

Materials and Reagents

| Reagent/Material | Storage Conditions | Notes |

| This compound | -20°C, desiccated | |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 4°C, desiccated | Highly hygroscopic; equilibrate to room temperature before opening. |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 4°C, desiccated | Sulfo-NHS is the water-soluble analog. |

| Activation Buffer | 4°C | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0 |

| Coupling Buffer | 4°C | Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Must be amine-free. |

| Quenching Solution | Room Temperature | 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5 |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Room Temperature | For dissolving this compound if preparing a stock solution. |

| Amine-containing molecule (e.g., protein, peptide) | As recommended for the specific molecule | Must be in an amine-free buffer. |

| Desalting columns or dialysis equipment | Room Temperature | For purification of the conjugate. |

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is recommended for most applications involving proteins and other biomolecules in aqueous solutions. The two-step process involves the activation of this compound first, followed by the addition of the amine-containing molecule. This can help to minimize side reactions with the target molecule.

1. Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF if desired.

-

Ensure your amine-containing molecule is in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

2. Activation of this compound:

-

Dissolve this compound in Activation Buffer to the desired concentration.

-

Add NHS (or Sulfo-NHS) to the this compound solution. A molar ratio of NHS to this compound of 1.5:1 to 2:1 is a good starting point.

-

Add EDC to the solution. A molar ratio of EDC to this compound of 1.5:1 to 2:1 is recommended.

-

Incubate the reaction for 15-30 minutes at room temperature.

3. Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

-

The molar excess of the activated this compound to the amine-containing molecule will depend on the number of available amines and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for proteins.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

-

Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

-

Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.

Protocol 2: One-Pot Aqueous EDC/NHS Coupling

In this simplified protocol, all reactants are added to the same reaction vessel. This method is faster but may lead to more side products, such as crosslinking between molecules if the target molecule also contains carboxyl groups.

1. Reaction Setup:

-

Dissolve your amine-containing molecule in Coupling Buffer.

-

Add this compound to the solution. The molar ratio will need to be optimized for your specific application.

-

Add NHS (or Sulfo-NHS) to the reaction mixture.

-

Initiate the reaction by adding EDC.

2. Incubation:

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

3. Quenching and Purification:

-

Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the conjugate.

Quantitative Data and Optimization

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors. The following table provides a summary of key parameters and recommended starting points for optimization.

| Parameter | Recommended Range | Notes |

| Molar Ratio (EDC:NHS:this compound) | 1.5:1.5:1 to 5:5:1 | Higher ratios may be needed for dilute solutions or less reactive amines. Optimization is recommended. |

| Molar Excess of PEG-linker to Protein | 10-50 fold | Depends on the number of accessible primary amines on the protein and the desired degree of PEGylation. |

| Activation pH | 4.7 - 6.0 | MES buffer is ideal for the activation step. |

| Coupling pH | 7.2 - 8.3 | PBS or sodium bicarbonate buffers are suitable. The amine must be in its unprotonated form to be reactive. |

| Activation Time | 15 - 30 minutes | The NHS ester is susceptible to hydrolysis, so this step should not be overly extended. |

| Coupling Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may increase conjugation efficiency, but also the risk of sample degradation. |

Characterization of the Conjugate

After purification, it is essential to characterize the this compound conjugate to determine the degree of labeling and confirm its integrity.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess the increase in molecular weight. | A shift in the band of the conjugated protein compared to the unmodified protein. |

| UV-Vis Spectroscopy | Quantify protein concentration. | Used to determine the concentration of the final conjugate. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine the exact mass and degree of PEGylation. | A mass increase corresponding to the mass of the attached this compound moieties. |

| HPLC (Size-Exclusion or Ion-Exchange) | Assess purity and separate different PEGylated species. | Can separate unmodified, mono-PEGylated, and multi-PEGylated species. |

| FTIR Spectroscopy | Confirm the formation of the amide bond. | Can be used to detect the characteristic amide bond vibrational frequencies. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Yield | - Inactive EDC or NHS due to hydrolysis. - Incorrect pH for activation or coupling. - Presence of amine-containing buffers (e.g., Tris). - Steric hindrance at the amine site. | - Use fresh, properly stored EDC and NHS. Equilibrate to room temperature in a desiccator before use. - Verify the pH of your buffers. Use MES for activation (pH 4.7-6.0) and PBS or bicarbonate for coupling (pH 7.2-8.3). - Buffer exchange your protein into an amine-free buffer. - Increase the molar excess of the PEG linker and/or increase the reaction time. |

| Precipitation of Protein | - High concentration of organic solvent from the PEG-linker stock. - Change in protein solubility upon conjugation. | - Keep the volume of the organic solvent to a minimum (ideally <10% of the total reaction volume). - Perform the reaction at a lower protein concentration. |

| Multiple Products or Side Reactions | - Reaction with non-target amines. - Cross-linking of the target molecule (if it contains both amines and carboxyls). | - Adjust the molar ratio of the PEG linker to the target molecule. - Use the two-step coupling protocol to minimize side reactions with carboxyl groups on the target molecule. |

Visualizations

Caption: EDC/NHS coupling reaction mechanism.

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Azido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction